molecular formula C17H20N4 B2632948 5-methyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890613-16-8

5-methyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2632948
CAS RN: 890613-16-8
M. Wt: 280.375
InChI Key: YPLGWWOCLNLKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MP-7 and has been studied for its biological and pharmacological properties.

Mechanism of Action

The exact mechanism of action of MP-7 is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This inhibition leads to a decrease in the production of prostaglandins and nitric oxide, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that MP-7 has anti-inflammatory, analgesic, and anti-cancer properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential to reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using MP-7 in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising compound for drug discovery and cancer research. However, one of the limitations of using MP-7 is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of MP-7. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Another direction is to study its potential as an anti-inflammatory and analgesic agent. Additionally, research can be conducted to improve the solubility of MP-7 in water to make it more accessible for lab experiments.

Synthesis Methods

The synthesis of MP-7 involves a multi-step process that includes the reaction of 4-methylacetophenone with ethyl acetoacetate to form 4-methyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 5-methyl-3-(4-methylphenyl)pyrazole-4-carboxylic acid ethyl ester. The final step involves the reaction of the ethyl ester with isopropylamine to form 5-methyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine.

Scientific Research Applications

MP-7 has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research. The compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its anti-inflammatory and analgesic properties.

properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4/c1-11(2)19-16-9-13(4)20-17-15(10-18-21(16)17)14-7-5-12(3)6-8-14/h5-11,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLGWWOCLNLKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

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